molecular formula C20H18FN3O2 B2654113 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzamide CAS No. 920407-82-5

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzamide

Cat. No. B2654113
CAS RN: 920407-82-5
M. Wt: 351.381
InChI Key: CLOLUKQTOROPSL-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-methylbenzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. It is a member of the benzamide class of compounds and has been shown to have interesting biochemical and physiological effects.

Scientific Research Applications

Radiolabelled Antagonists for PET Studies

[(18)F]p-MPPF, a radiolabelled compound structurally related to the one , has been utilized in PET studies to investigate the serotonergic neurotransmission system. This compound, serving as a 5-HT(1A) antagonist, offers insights into the chemistry, radiochemistry, and biological interactions within animal models and humans, contributing significantly to the understanding of neurological functions and disorders (Plenevaux et al., 2000).

Antimicrobial Analogs

Another research direction involves the synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks, which have shown promising antimicrobial activity. Specifically, derivatives synthesized through conventional and microwave methods have demonstrated significant action against various bacterial and fungal strains, highlighting the potential of such compounds in combating microbial diseases (Desai et al., 2013).

Analgesic and Anti-inflammatory Applications

Research on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, which share a core structural motif with the compound , has revealed their analgesic and anti-inflammatory potentials. These studies provide a foundation for developing new therapeutic agents targeting pain and inflammation without the adverse gastrointestinal effects commonly associated with NSAIDs (Şahina et al., 2004).

Myocardial Perfusion Imaging

The development of 18F-labeled pyridaben analogs for myocardial perfusion imaging (MPI) with PET is another notable application. These compounds, including 18F-FP1OP and 18F-FP3OP, have been synthesized, characterized, and evaluated for their potential as MPI agents, offering a promising avenue for the diagnosis and management of cardiovascular diseases (Mou et al., 2012).

Synthesis and Structural Characterization

Additionally, the synthesis and structural characterization of new pyridazinone derivatives have been extensively studied, providing insights into their chemical properties, reactivity, and potential applications across various fields. These studies encompass a wide range of techniques including crystallography, spectroscopy, and theoretical calculations, contributing to the fundamental understanding of such compounds (Kalai et al., 2021).

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(25)22-11-12-26-19-10-9-18(23-24-19)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOLUKQTOROPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide

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